molecular formula C11H14N2O B8605738 7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one

7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one

Cat. No.: B8605738
M. Wt: 190.24 g/mol
InChI Key: WLPKSJCRFSDGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one typically involves the reaction of appropriate aniline derivatives with ketones under acidic conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Another method involves the reaction of anthranilic acid derivatives with suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits carbonic anhydrase enzymes, which play a role in various physiological processes such as acid-base balance and ion exchange . The compound binds to the active site of the enzyme, preventing its normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one is unique due to the presence of both amino and methyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its ability to interact with various molecular targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H14N2O/c1-7-5-8-3-4-11(14)13(2)10(8)6-9(7)12/h5-6H,3-4,12H2,1-2H3

InChI Key

WLPKSJCRFSDGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)N(C(=O)CC2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 7-amino-6-bromo-1-methyl-3,4-dihydro-1H-quinolin-2-one 1 (57 mg, 0.615 mmol) dissolved in 4 ml degassed dioxane was added 50 mg (0.0615 mmol) PdCl2dppf.CH2Cl2, K2CO3 (255 mg 1.845 mmol), 400 ul H2O, and 86 ul (0.615 mmol) trimethylboroxine. The mixture was heated to 110° C. and stirred for 12 hours, then cooled and partitioned between ethyl acetate and brine. The organic layer was dried over MgSO4 filtered and concentrated under reduced pressure. Purification by column chromatography, eluting with 75% ethyl acetate/hexanes, provided 75 mg of 7-amino-1,6-dimethyl-3,4-dihydro-1H-quinolin-2-one.
Name
7-amino-6-bromo-1-methyl-3,4-dihydro-1H-quinolin-2-one
Quantity
57 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
255 mg
Type
reactant
Reaction Step Four
Quantity
86 μL
Type
reactant
Reaction Step Five
Name
Quantity
400 μL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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CN1C(=O)CCc2cc(Br)c(N)cc21
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